

In Vitro Target Validation of BAN ORL 24: A Technical Guide

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Compound of Interest

Compound Name: *Ban orl 24*

Cat. No.: *B2611640*

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This technical guide provides an in-depth overview of the in vitro target validation of **BAN ORL 24**, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR). This document outlines the quantitative pharmacological data, detailed experimental protocols for key validation assays, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

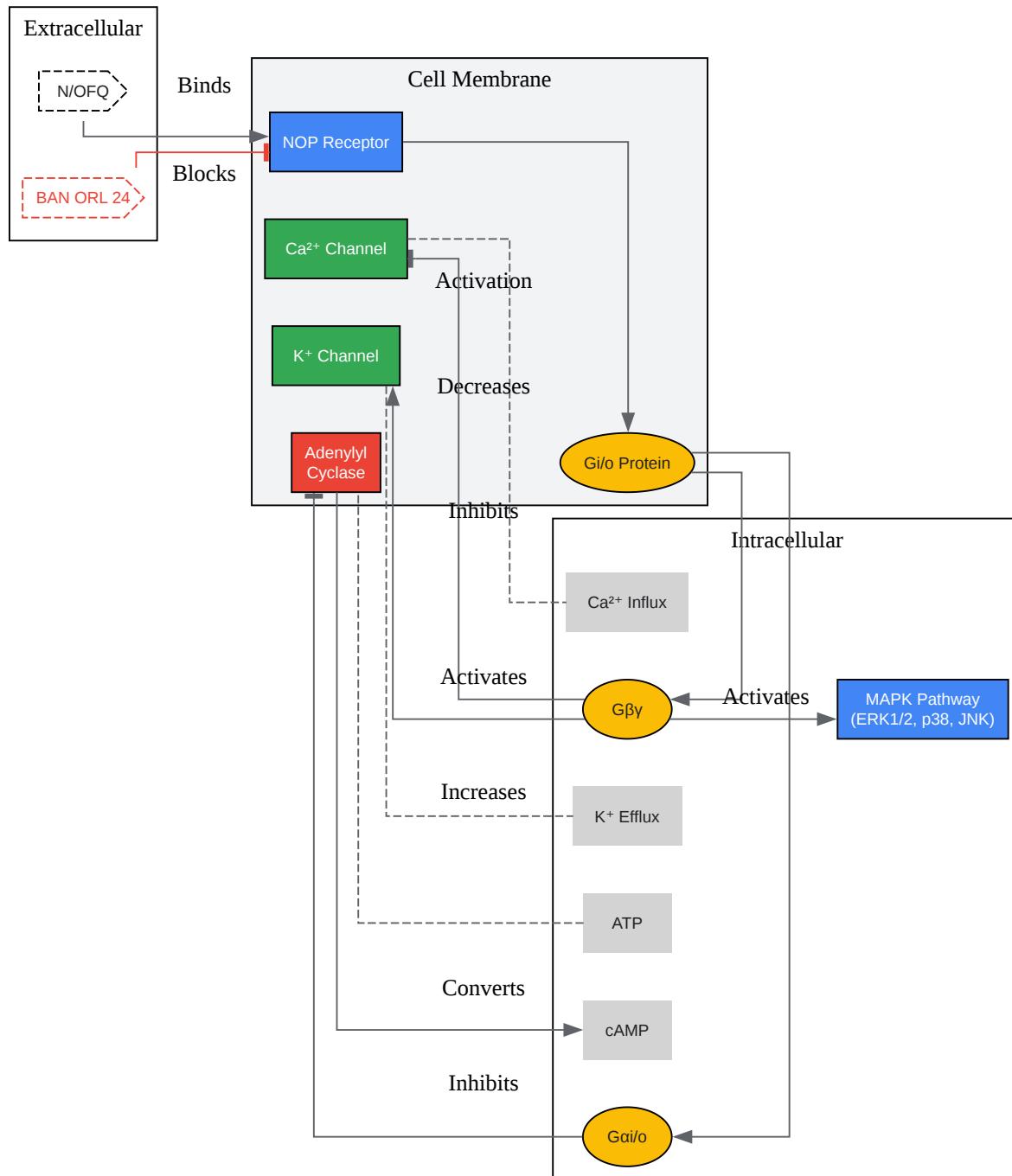
The in vitro pharmacological profile of **BAN ORL 24** has been characterized through various binding and functional assays, primarily utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor. The data consistently demonstrates high affinity and selectivity for the NOP receptor over other opioid receptor subtypes.

Parameter	Value	Receptor/Cell Line	Assay Type
Ki	0.24 nM	Human NOP in CHO cells	Radioligand Binding Assay
IC50	0.27 nM	Human NOP	Radioligand Binding Assay
2500 nM	κ-opioid receptor	Radioligand Binding Assay	
6700 nM	μ-opioid receptor	Radioligand Binding Assay	
>10000 nM	δ-opioid receptor	Radioligand Binding Assay	
50 μM	NOR (opioid receptor subtype)	Not Specified	
0.224 μM	MOR (opioid receptor subtype)	Not Specified	
pA2	9.98	Human NOP in CHO cells	[³⁵ S]-GTPyS Binding Assay
KB	0.93 nM	Human NOP in CHO cells	Calcium Mobilization Assay

Note on Discrepancies: There is a notable difference in the reported IC50 values for the μ-opioid receptor (MOR), with one source indicating 6700 nM[1] and another 0.224 μM (224 nM). [2] This could be due to variations in experimental conditions, and researchers should consider both values in their assessment.

NOP Receptor Signaling Pathway

The NOP receptor primarily couples to inhibitory G proteins (Gi/o). As an antagonist, **BAN ORL 24** blocks the binding of the endogenous ligand N/OFQ, thereby inhibiting these downstream signaling cascades.

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NOP Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key in vitro assays used in the validation of **BAN ORL 24** are provided below. These protocols are based on established procedures for NOP receptor antagonist characterization.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the NOP receptor by competing with a radiolabeled ligand.

Materials:

- Receptor Source: Membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).
- Radioligand: [³H]-Nociceptin.
- Test Compound: **BAN ORL 24**.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.

Protocol:

- Prepare CHO-hNOP cell membranes by homogenization and centrifugation.
- In a 96-well plate, add cell membranes, [³H]-Nociceptin (at a concentration near its Kd), and varying concentrations of **BAN ORL 24**.
- For non-specific binding control wells, add a high concentration of unlabeled N/OFQ.
- Incubate the plate at room temperature for 60-90 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of **BAN ORL 24** and determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.[3]

[³⁵S]-GTPyS Binding Assay

This functional assay measures the ability of a compound to modulate G protein activation by the NOP receptor.

Materials:

- Receptor Source: CHO-hNOP cell membranes.
- Radioligand: [³⁵S]-GTPyS.
- Agonist: N/OFQ.
- Test Compound: **BAN ORL 24**.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- GDP.

Protocol:

- Pre-incubate CHO-hNOP membranes with varying concentrations of **BAN ORL 24**.
- Add a fixed concentration of the agonist N/OFQ to stimulate G protein activation.
- Initiate the binding reaction by adding [³⁵S]-GTPyS and GDP.
- Incubate at 30°C for 60 minutes.
- Terminate the assay by filtration and wash the filters.
- Quantify the amount of bound [³⁵S]-GTPyS using a scintillation counter.

- The antagonistic effect of **BAN ORL 24** is determined by its ability to inhibit the N/OFQ-stimulated [³⁵S]-GTPyS binding. The pA₂ value is calculated from these inhibition curves.

Calcium Mobilization Assay

This assay assesses the functional consequence of NOP receptor activation on intracellular calcium levels. Since NOP receptors are Gi/o-coupled, they do not directly mobilize intracellular calcium. Therefore, this assay is typically performed in cells co-expressing a promiscuous G protein, such as G α q5, which couples the receptor to the phospholipase C pathway, leading to a measurable calcium signal.

Materials:

- Cell Line: CHO cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., G α q5).
- Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-5).
- Agonist: N/OFQ.
- Test Compound: **BAN ORL 24**.
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

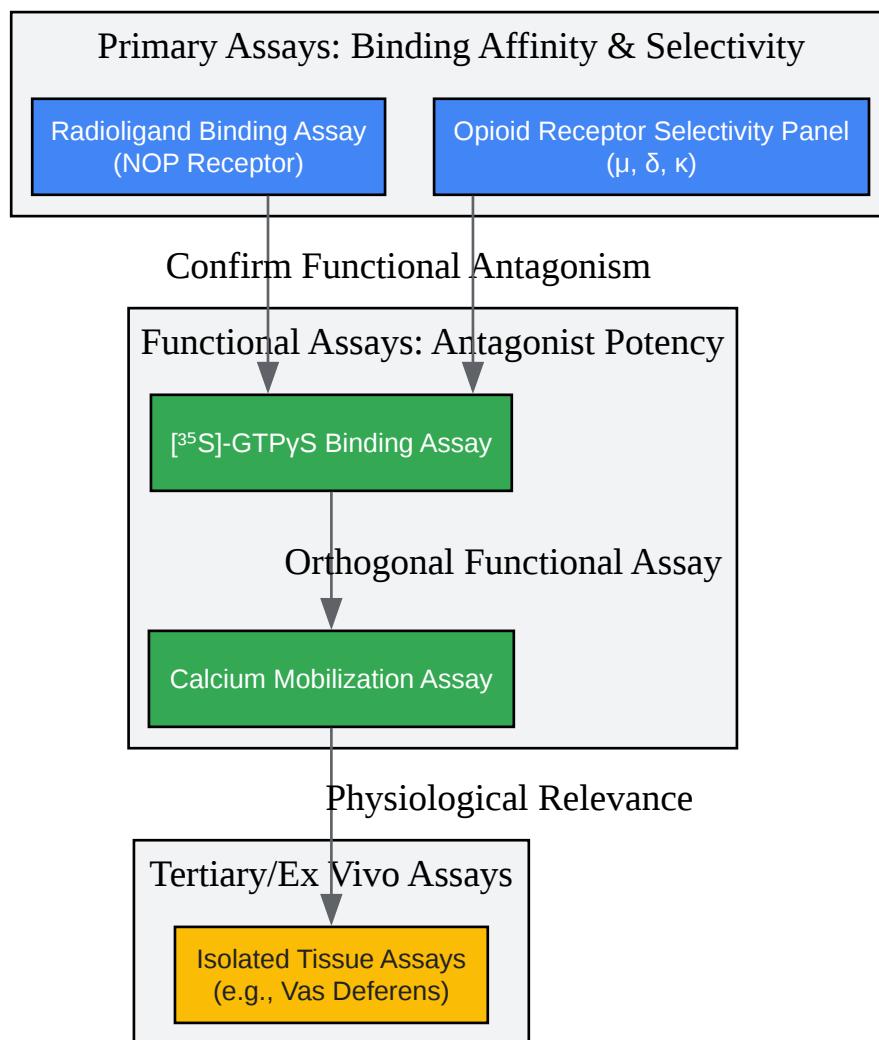
Protocol:

- Plate the CHO-hNOP-G α q5 cells in a 96-well or 384-well black-walled plate and culture overnight.
- Load the cells with a calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Add varying concentrations of **BAN ORL 24** to the wells and incubate.
- Add a fixed concentration of N/OFQ to stimulate calcium mobilization.
- Measure the fluorescence intensity over time using a fluorescent plate reader.

- The antagonistic activity of **BAN ORL 24** is quantified by its ability to inhibit the N/OFQ-induced calcium flux, from which a KB value can be determined.

Experimental Workflow for In Vitro Validation

The in vitro validation of a NOP receptor antagonist like **BAN ORL 24** typically follows a hierarchical workflow, progressing from primary binding assays to more complex functional assays.



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In Vitro Validation Workflow

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